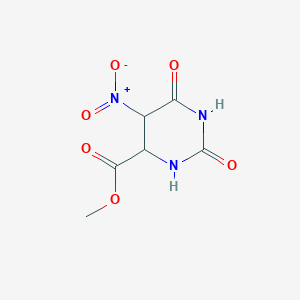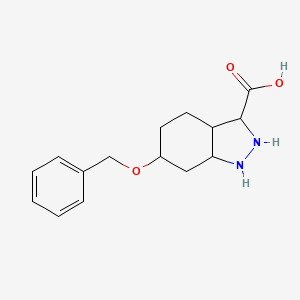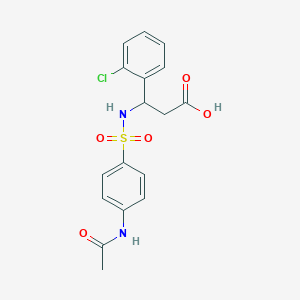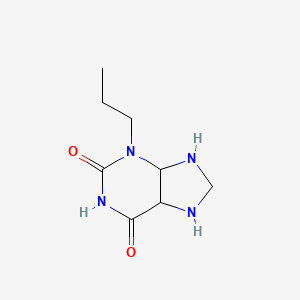![molecular formula C24H26NO6- B12360169 Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido pentanodioico, 3-[[(9H-fluoren-9-ilmetoxi)carbonil]amino]-, 1-(1,1-dimetiletílico) éster, (3R)- es un compuesto orgánico complejo conocido por su estructura y propiedades únicas. Se utiliza a menudo en la síntesis de péptidos y otras moléculas orgánicas debido a su estabilidad y reactividad. El compuesto se caracteriza por la presencia de un grupo fluorenilmetoxocarbonilo (Fmoc), que se utiliza comúnmente como grupo protector en la síntesis de péptidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido pentanodioico, 3-[[(9H-fluoren-9-ilmetoxi)carbonil]amino]-, 1-(1,1-dimetiletílico) éster, (3R)- generalmente implica múltiples pasos. Un método común incluye la protección del grupo amino con el grupo Fmoc, seguido de la esterificación con alcohol tert-butílico. Las condiciones de reacción a menudo requieren el uso de disolventes como diclorometano y catalizadores como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar sintetizadores de péptidos automatizados que pueden manejar reacciones a gran escala de manera eficiente. El uso de reactivos de alta pureza y condiciones de reacción controladas garantiza la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido pentanodioico, 3-[[(9H-fluoren-9-ilmetoxi)carbonil]amino]-, 1-(1,1-dimetiletílico) éster, (3R)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el grupo éster para producir alcoholes.
Sustitución: El grupo Fmoc se puede sustituir en condiciones específicas para introducir otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como permanganato de potasio (KMnO₄).
Agentes reductores: Como hidruro de aluminio y litio (LiAlH₄).
Agentes sustituyentes: Incluidos varios nucleófilos para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Ácido pentanodioico, 3-[[(9H-fluoren-9-ilmetoxi)carbonil]amino]-, 1-(1,1-dimetiletílico) éster, (3R)- tiene varias aplicaciones en la investigación científica:
Química: Utilizado en la síntesis de moléculas orgánicas complejas y péptidos.
Biología: Empleo en el estudio de las interacciones de proteínas y los mecanismos enzimáticos.
Medicina: Utilizado en el desarrollo de fármacos y la síntesis de compuestos farmacéuticos.
Industria: Aplicado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su capacidad de actuar como grupo protector en la síntesis de péptidos. El grupo Fmoc protege el grupo amino durante el proceso de síntesis, evitando reacciones no deseadas. El compuesto se puede desproteger selectivamente en condiciones suaves, lo que permite la adición secuencial de aminoácidos para formar péptidos .
Comparación Con Compuestos Similares
Compuestos similares
Fmoc-Asp(OtBu)-OH: Otro derivado de aminoácido protegido con Fmoc.
Fmoc-Glu(OtBu)-OH: Similar en estructura pero con una cadena lateral diferente.
Fmoc-Lys(Boc)-OH: Contiene un grupo protector diferente en la cadena lateral.
Unicidad
Ácido pentanodioico, 3-[[(9H-fluoren-9-ilmetoxi)carbonil]amino]-, 1-(1,1-dimetiletílico) éster, (3R)- es único debido a su combinación específica del grupo Fmoc y el éster tert-butílico, proporcionando estabilidad y reactividad en la síntesis de péptidos .
Propiedades
Fórmula molecular |
C24H26NO6- |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/p-1/t15-/m1/s1 |
Clave InChI |
XXXSUGLINJXRGT-OAHLLOKOSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)CC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)
![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)







![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)


